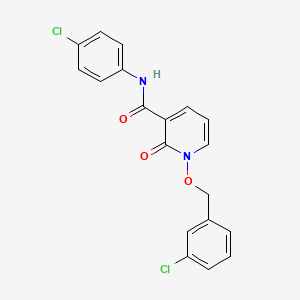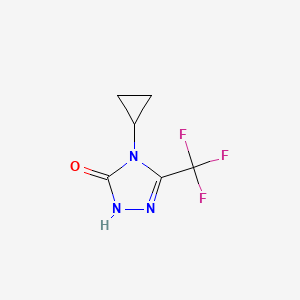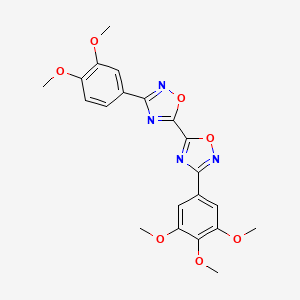![molecular formula C21H20N4O3 B2551482 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1903437-50-2](/img/structure/B2551482.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological and medicinal applications. While the specific compound is not directly mentioned in the provided papers, similar structures such as benzamides and pyrazole derivatives are frequently synthesized for their biological activities, including interactions with various enzymes and potential applications in drug discovery .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors and building up the complexity through various chemical transformations. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of antipyrine as a starting material, which is a compound of interest in drug chemistry . Similarly, the synthesis of related pyrazole and oxazepine derivatives has been reported, which may involve catalyst-free synthesis, 1,3-dipolar cycloaddition, and rearrangement, or palladium-catalyzed oxidative aminocarbonylation-cyclization .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the X-ray structure characterization of antipyrine derivatives has revealed the importance of hydrogen bonding and π-interactions in stabilizing the crystal packing . Similarly, the structure of pyrazole derivatives has been confirmed by single-crystal X-ray diffraction studies, which also show the presence of intramolecular hydrogen bonds and π-π stacking interactions contributing to the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. Benzamide and pyrazole derivatives often exhibit a range of chemical reactions, including interactions with enzymes and other proteins. For instance, benzamide derivatives have been screened for their inhibitory potential against various alkaline phosphatases and ecto-5'-nucleotidases, suggesting that these compounds can bind nucleotide protein targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are typically influenced by their molecular structure. For example, the solid-state structures of antipyrine derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, indicating that the molecular sheets are primarily formed by hydrogen bonds, and the stabilization is dominated by electrostatic energy contributions . The thermal decomposition and nonlinear optical properties of pyrazole derivatives have also been studied, providing insights into their stability and potential applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Studies have demonstrated the synthesis and characterization of various heterocyclic compounds, including oxazepine derivatives, highlighting techniques and strategies for creating novel compounds with potential therapeutic applications. For instance, the design and synthesis of novel scaffolds for drug discovery, involving hybrids of beta-D-glucose with 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one and related heterocycles, showcase the innovative approaches in developing new drug candidates (Abrous et al., 2001).
Biological Activities and Applications
Heterocyclic compounds, including those with oxazepine and pyrazole moieties, have been explored for their antibacterial, anticancer, and enzyme inhibitory activities. For example, novel benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for potential antibacterial and anticancer activities, demonstrating the therapeutic potential of such compounds (Kuntala et al., 2015).
Another study focused on the synthesis and analgesic activity of pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety, highlighting the potential of these compounds in developing new analgesic drugs (Saad et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-20-15-28-19-8-2-1-5-17(19)14-24(20)12-10-22-21(27)16-6-3-7-18(13-16)25-11-4-9-23-25/h1-9,11,13H,10,12,14-15H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOYJYOXFMUROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)
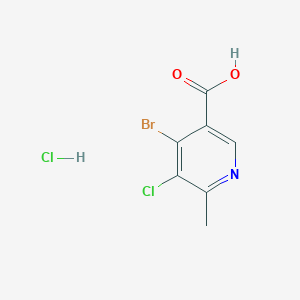
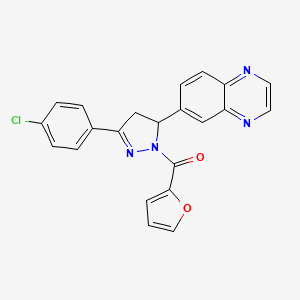
![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)

![2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2551413.png)
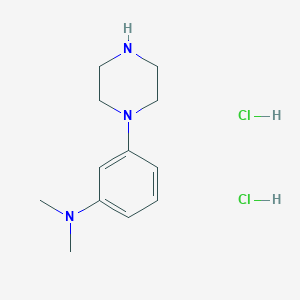
![2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/no-structure.png)
